Tetramethylammonium fluoride (TMAF) has gained significant attention in scientific research due to its unique combination of properties:
TMAF finds diverse applications in various scientific research fields, including:
Tetramethylammonium fluoride is a quaternary ammonium salt with the chemical formula (CH₃)₄NF. It appears as a hygroscopic white solid and is notable for being a source of "naked fluoride," meaning that its fluoride ions are not complexed with any metal atom. This characteristic distinguishes it from many other soluble fluoride salts, which often exist as bifluorides, such as HF₂⁻. Tetramethylammonium fluoride is highly soluble in water and organic solvents, forming solvates with them. Its melting point is approximately 170°C, and it exhibits strong interactions with solvents, influencing its reactivity and utility in various chemical processes .
Tetramethylammonium fluoride finds applications across various fields:
Tetramethylammonium fluoride can be synthesized through several methods:
Studies on tetramethylammonium fluoride's interactions reveal that it forms different species depending on the solvent used. In polar solvents like dimethylformamide and pyridine, it exists predominantly as intimate ionic pairs, while in less polar solvents like benzene and tetrahydrofuran, it tends to form tetrameric species or separated solvated ionic species
Tetramethylammonium fluoride shares similarities with several other quaternary ammonium salts. Here are some comparable compounds: Tetramethylammonium fluoride is unique due to its ability to provide "naked" fluoride ions without metal complexation, which enhances its reactivity in various organic transformations compared to other similar compounds
Tetramethylammonium fluoride represents a quaternary ammonium salt with the molecular formula C₄H₁₂FN [1] [2]. The compound consists of a tetramethylammonium cation [N(CH₃)₄]⁺ paired with a fluoride anion F⁻ [2] [4]. The molecular weight of the anhydrous form is 93.14 g/mol [2] [4], while the tetrahydrate form exhibits a molecular weight of 165.21 g/mol [3] [5]. The compound is assigned CAS number 373-68-2 for the anhydrous form and 17787-40-5 for the tetrahydrate variant [2] [3] [4]. According to IUPAC nomenclature, the compound is designated as tetramethylazanium fluoride [4]. The canonical SMILES representation is CN+(C)C.[F-], and the InChI key is GTDKXDWWMOMSFL-UHFFFAOYSA-M [4]. The structural configuration features a central nitrogen atom bonded to four methyl groups, creating a tetrahedral geometry around the nitrogen center [7]. This quaternary ammonium structure renders the compound isoelectronic with neopentane [30]. The molecular complexity value has been determined to be 19.1, with one hydrogen bond acceptor and zero hydrogen bond donors [4]. Tetramethylammonium fluoride in its anhydrous form presents as a white hygroscopic solid [1] [6]. The tetrahydrate variant appears as a white to almost white powder or lump-like crystalline material [3] [9] [17]. At standard temperature (20°C), both forms exist in the solid state [3] [5]. The hygroscopic nature of the compound necessitates careful storage conditions to prevent moisture absorption [1] [6]. The thermal behavior of tetramethylammonium fluoride exhibits significant differences between its anhydrous and hydrated forms. The anhydrous compound demonstrates a melting point range of 170-180°C, accompanied by decomposition [12] [13] [26]. In contrast, the tetrahydrate form exhibits a substantially lower melting point of 38-44°C [9] [11]. The thermal decomposition of the anhydrous form occurs at elevated temperatures, with decomposition products including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride [10]. The tetrahydrate form may become liquid during storage without affecting product quality, indicating a complex relationship between hydration state and thermal stability [3] [9] [17]. Tetramethylammonium fluoride exhibits pronounced hygroscopic characteristics, readily absorbing moisture from the atmosphere [1] [6]. This property is particularly significant for the anhydrous form, which requires storage under dry conditions to maintain its chemical integrity [12] [21]. The tetrahydrate form contains 40.0-45.0% water by weight, demonstrating the compound's strong affinity for water molecules [3] [9] [17]. The hygroscopic behavior is attributed to the high charge density of the fluoride anion, which facilitates hydrogen bonding interactions with water molecules [6]. Commercial suppliers typically store the tetrahydrate form under refrigerated conditions (0-10°C) to minimize further moisture absorption [3] [9] [17]. Nuclear magnetic resonance spectroscopy confirms the structural integrity of tetramethylammonium fluoride, with analysis demonstrating consistency with the expected molecular framework [3] [17]. Infrared spectroscopic studies reveal characteristic absorption patterns that vary depending on the hydration state and complexation behavior of the compound [16]. In complexed forms, particularly when hydrogen bonding occurs with amide compounds, the compound exhibits modified spectroscopic signatures. The N-H stretching modes in such complexes appear as broad bands in the range of 2500-3100 cm⁻¹, indicating the formation of N-H···F⁻ hydrogen bonds [16]. These spectroscopic changes provide valuable insights into the compound's interaction mechanisms with various molecular environments. Crystallographic investigations have provided detailed structural information about tetramethylammonium fluoride, particularly in its hydrated and complexed forms. The octadecasil complex of tetramethylammonium fluoride has been characterized using powder X-ray diffraction techniques [18] [20]. This complex crystallizes in a tetragonal crystal system with space group I4/m [18]. The unit cell parameters for the octadecasil complex have been determined as a = b = 9.07 Å and c = 13.44 Å, with a cell volume of 1104.97 ų [18]. The structure features tetramethylammonium cations positioned within rhombododecahedral cages, while fluoride anions occupy hexahedral cage sites [18]. The crystal structure of tetramethylammonium fluoride tetrahydrate has been extensively studied, revealing a hydrogen-bonded ionic framework [25] [30]. In this structure, fluoride ions exhibit four-coordination, while water molecules demonstrate three-coordination patterns . The tetramethylammonium cations occupy voids within this hydrogen-bonded framework, creating a stable crystalline arrangement [25] . The distinction between anhydrous and hydrated forms of tetramethylammonium fluoride represents a critical aspect of the compound's physicochemical behavior. The anhydrous form serves as a source of "naked fluoride" ions, which are not complexed with metal atoms [1] [6]. This characteristic contrasts with most other soluble fluoride salts that exist as bifluorides (HF₂⁻) [1]. The tetrahydrate form incorporates four water molecules per formula unit, as indicated by the molecular formula C₄H₁₂FN·4H₂O [3] [5]. These water molecules are tightly bound within the crystal lattice through hydrogen bonding interactions with the fluoride anion [25]. The binding is sufficiently strong that removal of water requires elevated temperatures and specialized drying procedures [22] [25]. Preparation of anhydrous tetramethylammonium fluoride from the tetrahydrate involves rigorous drying procedures, including azeotropic distillation with isopropyl alcohol followed by solvent exchange with dimethylformamide [22] [25]. This process can reduce water content to less than 0.2 weight percent [22]. The anhydrous form exhibits enhanced nucleophilic activity compared to the hydrated variant, making it particularly valuable for specific chemical applications [19] [21]. The density of the compound has been reported as 1.058 g/cm³ [10], though this value may vary depending on the hydration state. The tetrahydrate form demonstrates high solubility in water and polar solvents, while the anhydrous form requires careful handling due to its reactivity with moisture [3] [9]. The stability profile of tetramethylammonium fluoride varies significantly with environmental conditions and molecular form. Under anhydrous conditions, the compound remains stable when stored properly, though it readily decomposes in the presence of moisture [10] [21]. The decomposition process involves reaction with water to generate hydrogen fluoride and related products [10]. Thermal decomposition of the anhydrous form occurs at temperatures above 170°C, producing nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride [10] [26]. The decomposition is accompanied by characteristic color changes and can be monitored spectroscopically [33]. The process exhibits autocatalytic behavior under certain conditions, particularly in the presence of polar aprotic solvents [22]. The tetrahydrate form demonstrates different stability characteristics, with the bound water molecules providing a stabilizing influence on the overall structure [25]. However, the compound may undergo phase transitions or partial dehydration during storage, particularly when exposed to elevated temperatures or low humidity conditions [3] [9] [17]. In acetonitrile solutions, tetramethylammonium fluoride exhibits unique reactivity due to the basic nature of the fluoride anion [1] [15]. The compound can induce dimerization of acetonitrile to form CH₃C(NH₂)=CHCN, which subsequently co-crystallizes with the original material [1] [15]. This behavior demonstrates the compound's capacity to act as a strong base in specific solvent systems. The stability of tetramethylammonium fluoride is also influenced by the presence of other chemical species. In the presence of acids, the compound readily forms the corresponding ammonium salt and releases hydrogen fluoride . The compound shows incompatibility with oxidizing agents and requires storage in moisture-free environments to maintain stability [10]. Irritant Compound Name Formula Key Characteristics Tetramethylphosphonium fluoride (CH₃)₄PF Forms stable solutions in acetonitrile; used similarly in reactions. Tetrabutylammonium fluoride (C₄H₉)₄NF Commonly used for fluorination but less soluble than tetramethylammonium fluoride. Tetraethylammonium fluoride (C₂H₅)₄NF Similar reactivity but lower solubility compared to tetramethylammonium fluoride. Molecular and Structural Characteristics
Property Value Reference Molecular Formula (anhydrous) C₄H₁₂FN [2] [4] Molecular Formula (tetrahydrate) C₄H₁₂FN·4H₂O [3] [5] Molecular Weight (anhydrous) 93.14 g/mol [2] [4] Molecular Weight (tetrahydrate) 165.21 g/mol [3] [5] CAS Number (anhydrous) 373-68-2 [2] [4] CAS Number (tetrahydrate) 17787-40-5 [3] [5] IUPAC Name tetramethylazanium fluoride [4] InChI Key GTDKXDWWMOMSFL-UHFFFAOYSA-M [4] Canonical SMILES CN+(C)C.[F-] [4] Physical Properties
Appearance and Physical State
Melting Point and Thermal Behavior
Hygroscopic Nature
Spectroscopic Properties
Crystallographic Analysis
Property Value Reference Crystal System Tetragonal (in octadecasil) [18] Space Group I4/m (in octadecasil) [18] Unit Cell Parameters (octadecasil complex) a = b = 9.07 Å, c = 13.44 Å [18] IR N-H Stretching (in complexes) 2500-3100 cm⁻¹ (broad) [16] NMR Confirmation Confirms structure [3] [17] Hydrogen Bond Acceptor Count 1 [4] Hydrogen Bond Donor Count 0 [4] Molecular Complexity 19.1 [4] Anhydrous vs. Hydrated Forms
Stability and Decomposition Pathways
Property Value Reference Appearance (anhydrous) White hygroscopic solid [1] [6] Appearance (tetrahydrate) White to almost white powder to lump [3] [9] [17] Physical State at 20°C Solid [3] [5] Melting Point (anhydrous) 170-180°C (decomposition) [12] [13] [26] Melting Point (tetrahydrate) 38-44°C [9] [11] Density 1.058 g/cm³ [10] Solubility in Water Soluble [3] [9] Water Content (tetrahydrate) 40.0-45.0% [3] [9] [17] Purity (commercial tetrahydrate) >98.0% [3] [9] [17]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
H302 (65.08%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (63.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (63.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (63.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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